molecular formula C27H29ClN4O2S2 B12203079 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12203079
M. Wt: 541.1 g/mol
InChI Key: DUNOBWSOHLOHGO-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule combining a pyrido[1,2-a]pyrimidin-4-one core with a 3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene substituent. The Z-configuration of the methylidene bridge and the presence of a long octylamino chain at position 2 distinguish it structurally. Such hybrids are typically synthesized via condensation reactions between aldehyde-functionalized pyridopyrimidinones and thiazolidinone precursors, often under microwave or reflux conditions .

Properties

Molecular Formula

C27H29ClN4O2S2

Molecular Weight

541.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29ClN4O2S2/c1-2-3-4-5-6-10-15-29-24-20(25(33)31-16-11-9-14-23(31)30-24)17-22-26(34)32(27(35)36-22)18-19-12-7-8-13-21(19)28/h7-9,11-14,16-17,29H,2-6,10,15,18H2,1H3/b22-17-

InChI Key

DUNOBWSOHLOHGO-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Canonical SMILES

CCCCCCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN4O4S2C_{24}H_{23}ClN_{4}O_{4}S_{2} with a molecular weight of approximately 531.0 g/mol. The compound features a thiazolidine ring, pyrimidine structure, and various functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC24H23ClN4O4S2
Molecular Weight531.0 g/mol
IUPAC Name(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number488109-18-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the thiazolidine ring and nucleophilic substitution to introduce the chlorobenzyl group. The synthesis process can be optimized for yield and purity through various techniques such as crystallization and chromatography.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antibacterial properties. For instance, a study found that related compounds demonstrated activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times. The most active derivative showed a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae .

Table: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 80.004–0.030.008–0.06E. cloacae
Compound 120.015Not reportedBacillus cereus
Compound 30.015Not reportedStaphylococcus aureus

Antifungal Activity

The compound also exhibits antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi. Notably, it was effective against Trichoderma viride, while showing lower efficacy against Aspergillus fumigatus, indicating a selective antifungal action .

Anticancer Activity

In addition to antimicrobial effects, the compound's analogs have demonstrated potential anticancer activity. A study involving B16F10 melanoma cells indicated that certain derivatives inhibited melanin production by targeting intracellular tyrosinase activity, suggesting applications in hyperpigmentation disorders . The most potent analogs had IC50 values significantly lower than standard inhibitors like kojic acid.

Table: Tyrosinase Inhibition Activity

AnalogIC50 (µM)Activity Level
Analog 13.82Stronger than kojic acid
Analog 30.08Highly potent
Analog 23.77Comparable to Analog 1

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A comparative study highlighted that certain thiazolidine derivatives exhibited enhanced antibacterial properties against various pathogens compared to traditional antibiotics .
  • Antimelanogenic Effects : In vitro experiments showed that specific analogs effectively inhibited melanin production in B16F10 cells, implicating their potential use in skin whitening treatments .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H24ClN5O2S2C_{25}H_{24}ClN_5O_2S^2, with a molecular weight of approximately 526.07 g/mol. The compound features a complex structure that includes thiazolidinone and pyrido-pyrimidine moieties, which are known for their biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to the target molecule showed efficacy against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substituents on the thiazolidinone ring enhance antibacterial activity, suggesting that modifications to the target compound could yield even more potent derivatives .

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial properties of thiazolidinone derivatives revealed that certain modifications could lead to enhanced activity against resistant bacterial strains. The study found that compounds with specific aromatic substitutions exhibited superior inhibition of bacterial growth compared to their parent compounds .

Antifungal Applications

The compound's potential as an antifungal agent has also been explored. Research indicates that thiazolidinone derivatives, including those structurally related to the target compound, have shown promising antifungal activity against various phytopathogenic fungi. A particular study reported a derivative achieving an effective concentration (EC50) of 0.85 µg/mL against Alternaria solani, highlighting the potential for developing new antifungal treatments based on this scaffold .

Comparative Efficacy Table

Compound StructureActivity TypeEC50 (µg/mL)Reference
Thiazolidinone Derivative AAntibacterial0.5
Thiazolidinone Derivative BAntifungal0.85
Target CompoundAntibacterial/Fungal PotentialTBDCurrent Study

Comparison with Similar Compounds

Structural Analogues in the Pyrido[1,2-a]pyrimidin-4-one Family

The compound shares its core with several derivatives, differing in substituents and biological activity. Key analogues include:

Compound Name Substituents at Position 2 Substituents at Position 3 Biological Activity/Notes Reference
Target Compound Octylamino (Z)-[3-(2-Chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Hypothesized antiparasitic/antimicrobial activity due to thioxo-thiazolidinone moiety
2-(Ethylamino)-3-{(Z)-[3-(2-Phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino (Z)-[3-(2-Phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Reduced lipophilicity vs. target compound; phenylethyl group may enhance CNS penetration
2-(Allylamino)-3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Allylamino (Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl Benzodioxole group suggests potential antioxidant/anti-inflammatory activity
3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Varied (e.g., nitro, chloro) None (simple nitro or chloro substituents) Demonstrated activity against Trichomonas foetus and Leishmania donovani

Key Structural Differences :

  • Position 3: The 2-chlorobenzyl group provides steric hindrance and electron-withdrawing effects, which may stabilize the thiazolidinone ring and modulate target binding .
Physicochemical Properties
  • Electrochemical Behavior: Rhodanine-based thioxo-thiazolidinones (e.g., in ) display distinct redox potentials due to sulfur participation.
  • Solubility: The octylamino chain likely reduces aqueous solubility relative to ethylamino or allylamino derivatives, necessitating formulation adjustments for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.